5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride
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Overview
Description
5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C6H13NO2·HCl and a molecular weight of 167.64 g/mol . This compound is characterized by a pyrrolidine ring substituted with a methoxymethyl group and a hydroxyl group, and it is commonly used in various scientific research applications.
Preparation Methods
The synthesis of 5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride typically involves the reaction of pyrrolidine derivatives with methoxymethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .
Chemical Reactions Analysis
5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and hydroxyl groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as a competitive inhibitor or substrate, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine: The parent compound, which lacks the methoxymethyl and hydroxyl groups, making it less reactive.
Prolinol: A similar compound with a hydroxyl group but without the methoxymethyl substitution, which affects its chemical reactivity and biological activity.
Pyrrolidine-2,5-dione: Another derivative with different functional groups that influence its chemical properties and applications.
These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound in various research fields.
Properties
IUPAC Name |
5-(methoxymethyl)pyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-4-5-2-6(8)3-7-5;/h5-8H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMOZBOMDXHCKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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